molecular formula C9H7ClN2O3S B14555523 1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate CAS No. 61821-04-3

1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate

Cat. No.: B14555523
CAS No.: 61821-04-3
M. Wt: 258.68 g/mol
InChI Key: XMOMGOCWFJCJDI-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate is a chemical compound known for its unique structure and properties It contains a sulfonyl group attached to a chlorobenzene ring, along with a diazoniopropenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with diazoniopropenolate precursors. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzene-1-sulfonyl)-1-diazonioprop-1-en-2-olate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, leading to inhibition of certain enzymes or disruption of cellular processes. The diazoniopropenolate moiety can participate in electron transfer reactions, further contributing to its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

61821-04-3

Molecular Formula

C9H7ClN2O3S

Molecular Weight

258.68 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-1-diazopropan-2-one

InChI

InChI=1S/C9H7ClN2O3S/c1-6(13)9(12-11)16(14,15)8-4-2-7(10)3-5-8/h2-5H,1H3

InChI Key

XMOMGOCWFJCJDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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